molecular formula C27H31FN4O2 B2378817 N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide CAS No. 1029765-01-2

N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide

Cat. No. B2378817
M. Wt: 462.569
InChI Key: VIJLDPFWYUTZIC-UHFFFAOYSA-N
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Description

N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C27H31FN4O2 and its molecular weight is 462.569. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research on similar compounds to N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide has shown potential anticonvulsant effects. Specifically, studies involving 4-aminobenzamides have demonstrated significant anticonvulsant activity against seizures induced by electroshock and pentylenetetrazole in mice. The introduction of aromatic rings in these compounds has produced more potent effects, comparing favorably with known anticonvulsants such as phenobarbital and phenytoin (Clark et al., 1984).

Antimicrobial Activity

Fluorobenzamides containing thiazole and thiazolidine rings have been synthesized and evaluated for their antimicrobial activity. The presence of a fluorine atom in the benzoyl group significantly enhances antimicrobial efficacy against various bacterial and fungal strains. This suggests potential applications of N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide in developing new antimicrobial agents (Desai et al., 2013).

Repellent Efficacy

Similar compounds have been assessed for their efficacy as repellents against specific mosquito species, such as Anopheles dirus, which is a principal malaria vector in Thailand. These studies provide insights into the potential use of N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide as a component in repellent formulations to combat malaria transmission (Frances et al., 1996).

Fluorescence Applications

The formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride, in the presence of catalytic agents, yields fluorescent 1-amino-2,3-naphthalic anhydrides. This method demonstrates a potential pathway for synthesizing fluorescent derivatives of N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide for applications in material science and bioimaging (Lu et al., 2022).

properties

IUPAC Name

N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O2/c1-18-7-12-23-22(17-18)24(30-26(33)19-8-10-20(28)11-9-19)25(29-23)27(34)32-15-13-31(14-16-32)21-5-3-2-4-6-21/h7-12,17,21,29H,2-6,13-16H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJLDPFWYUTZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide

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